Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate
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Overview
Description
Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol . This compound is characterized by the presence of a furan ring, an amino group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-(furan-2-yl)propane under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The carbamate group can undergo substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted carbamates, which can be further utilized in different chemical and industrial applications .
Scientific Research Applications
Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar carbamate functionality.
3-(Boc-amino)-1-propanol: Contains a Boc-protected amino group and a hydroxyl group.
N-Boc-2-aminoacetaldehyde: Features a Boc-protected amino group and an aldehyde group.
Uniqueness
Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the furan ring, amino group, and carbamate group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-8(13)10(9-6-5-7-16-9)14-11(15)17-12(2,3)4/h5-8,10H,13H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIOSHIJMIWUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CO1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824447-22-4 |
Source
|
Record name | tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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